7-(4-Cyclohexylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
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Description
7-(4-Cyclohexylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H31N5O and its molecular weight is 405.546. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral Activity
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives demonstrate potential antiviral properties. For instance, compounds synthesized from pyrazolo[3,4-d]pyrimidine were found to be active against human cytomegalovirus and herpes simplex virus type 1 (Saxena, Coleman, Drach, & Townsend, 1990).
Synthesis of Fluorophores
Pyrazolo[1,5-a]pyrimidines have been utilized as intermediates for the synthesis of functional fluorophores, which are useful in various applications, including fluorescent probes for detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).
Regioselective Synthesis
The regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored, leading to the development of novel compounds with potential applications in various fields of chemistry and biochemistry (Drev et al., 2014).
Use in Receptor Affinity Studies
Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have been synthesized for studying their affinity towards human adenosine receptors, indicating their potential use in pharmacological research (Squarcialupi et al., 2016).
Solvent-Free Synthesis
The solvent-free synthesis of pyrazolo[1,5-a]pyrimidine derivatives offers an environmentally friendly approach to producing these compounds, which could be beneficial for green chemistry initiatives (Quiroga et al., 2008).
Synthesis of Nonsteroidal Anti-inflammatory Drugs
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized to explore their antiinflammatory properties, showing promise as nonsteroidal antiinflammatory drugs devoid of ulcerogenic activity (Auzzi et al., 1983).
Properties
IUPAC Name |
7-(4-cyclohexylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O/c1-18-16-24(28-14-12-27(13-15-28)19-8-4-3-5-9-19)29-23(25-18)17-21(26-29)20-10-6-7-11-22(20)30-2/h6-7,10-11,16-17,19H,3-5,8-9,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAPPNWMOFOULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.